An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7 Carboxylic Acid
An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral properties of Sulfo-Cyanine7 carboxylic acid, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in bioconjugation and cellular imaging are included, alongside methodologies for characterizing its spectral characteristics.
Core Spectral and Physicochemical Properties
Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye valued for its high molar extinction coefficient and improved quantum yield in the NIR spectrum.[1][2][3] Its hydrophilic nature, conferred by sulfonate groups, makes it particularly suitable for labeling biological molecules in aqueous environments.[4] The dye's excitation and emission properties fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and deeper light penetration, making it an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.
The key spectral and physical properties of Sulfo-Cyanine7 carboxylic acid and its close derivatives are summarized in the table below for easy comparison.
| Property | Value | Notes |
| Absorption Maximum (λ_abs_) | ~750 nm | The peak wavelength at which the dye absorbs light.[4][5] |
| Emission Maximum (λ_em_) | ~773 nm | The peak wavelength of the emitted fluorescence.[4][5] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | Value for Sulfo-Cyanine7 NHS ester, a closely related derivative. This high value indicates strong light absorption.[5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | Value for Sulfo-Cyanine7 dicarboxylic acid, a structural analogue. Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. |
| Stokes Shift | ~23 nm | The difference between the absorption and emission maxima.[4] |
| Solubility | Good | Soluble in water, DMF, and DMSO.[2] |
Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid
The carboxylic acid group on Sulfo-Cyanine7 allows for its covalent attachment to primary amines on biomolecules, such as proteins and antibodies, through a carbodiimide-mediated reaction. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) is a common and effective method.
Experimental Protocols
Protocol 1: Bioconjugation via EDC/Sulfo-NHS Chemistry
This protocol outlines the steps for conjugating Sulfo-Cyanine7 carboxylic acid to a protein or antibody.
Materials:
-
Sulfo-Cyanine7 carboxylic acid
-
Protein/antibody to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Sulfo-Cyanine7:
-
Immediately before use, dissolve EDC and sulfo-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved EDC and sulfo-NHS to the Sulfo-Cyanine7 carboxylic acid.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.
-
-
Conjugation:
-
Add the activated Sulfo-Cyanine7 solution to the protein/antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein/antibody from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Immunofluorescence Staining of Cells
This protocol provides a general workflow for using a Sulfo-Cyanine7-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum in PBS
-
Primary antibody (specific to the target antigen)
-
Sulfo-Cyanine7-conjugated secondary antibody (specific to the primary antibody host species)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes (this step is not required for cell surface antigens).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Sulfo-Cyanine7-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
Protocol 3: Measurement of Spectral Properties
A. Absorption Spectrum and Molar Extinction Coefficient
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Sulfo-Cyanine7 carboxylic acid in a suitable solvent (e.g., DMSO or water).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the absorption maximum (~750 nm) using a UV-Vis spectrophotometer.
-
Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
B. Emission Spectrum and Fluorescence Quantum Yield (Comparative Method)
-
Selection of a Standard: Choose a reference fluorescent dye with a known quantum yield and similar absorption and emission properties (e.g., another cyanine (B1664457) dye in the NIR range).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the Sulfo-Cyanine7 carboxylic acid and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield (Φ) of the Sulfo-Cyanine7 carboxylic acid can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
-
